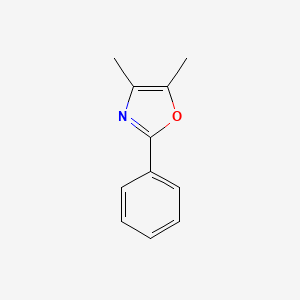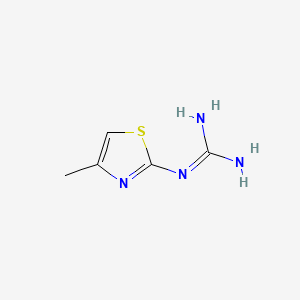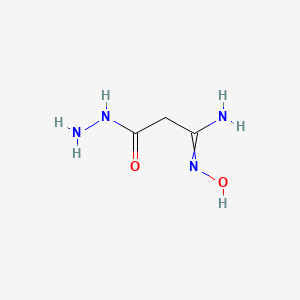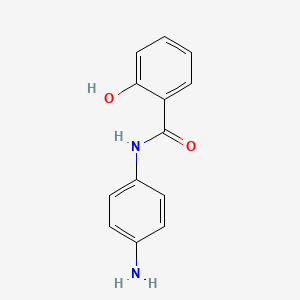
4-(Heptafluoropropylsulfonyl)chlorobenzene
Vue d'ensemble
Description
4-(Heptafluoropropylsulfonyl)chlorobenzene is an organofluorine compound characterized by the presence of a heptafluoropropylsulfonyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptafluoropropylsulfonyl)chlorobenzene typically involves the reaction of chlorobenzene with heptafluoropropylsulfonyl chloride. This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 2-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptafluoropropylsulfonyl)chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and bromine for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or bromo derivatives.
Reduction: Formation of the corresponding sulfide.
Applications De Recherche Scientifique
4-(Heptafluoropropylsulfonyl)chlorobenzene is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Employed in the development of fluorinated compounds for biological assays and imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-(Heptafluoropropylsulfonyl)chlorobenzene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing heptafluoropropylsulfonyl group. This group enhances the reactivity of the benzene ring towards electrophilic substitution and increases the compound’s overall stability. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethylsulfonyl)chlorobenzene
- 4-(Pentafluoroethylsulfonyl)chlorobenzene
- 4-(Nonafluorobutylsulfonyl)chlorobenzene
Uniqueness
4-(Heptafluoropropylsulfonyl)chlorobenzene is unique due to the presence of the heptafluoropropylsulfonyl group, which imparts distinct chemical properties such as:
- Higher Electronegativity : Compared to trifluoromethyl and pentafluoroethyl groups, the heptafluoropropyl group provides greater electron-withdrawing effects.
- Increased Stability : The compound exhibits enhanced thermal and chemical stability, making it suitable for high-temperature and harsh chemical environments.
- Versatility in Reactions : The compound’s reactivity profile allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7O2S/c10-5-1-3-6(4-2-5)20(18,19)9(16,17)7(11,12)8(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJMAPJQZNKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366278 | |
| Record name | 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-06-9 | |
| Record name | 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)

![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)
